6-phenyl-5H-benzo[a]phenothiazin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylbenzo[a]phenothiazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NOS/c24-21-16-11-5-4-10-15(16)20-22(19(21)14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMRUQRENQXMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4S3)C5=CC=CC=C5C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Phenyl 5h Benzo a Phenothiazin 5 One and Its Derivatives
Established Synthetic Pathways and Precursors
The primary route to synthesizing 6-phenyl-5H-benzo[a]phenothiazin-5-one hinges on the initial construction of a chlorinated precursor, which serves as a versatile scaffold for subsequent carbon-carbon bond formation.
Synthesis of 6-chloro-5H-benzo[a]phenothiazin-5-one Intermediate
The cornerstone of the synthesis is the creation of the 6-chloro-5H-benzo[a]phenothiazin-5-one molecule. This intermediate is reliably produced through a classical condensation reaction.
The synthesis of the 6-chloro-5H-benzo[a]phenothiazin-5-one intermediate is achieved through the condensation of 2,3-dichloro-1,4-naphthoquinone and 2-aminothiophenol (B119425). researchgate.net This reaction is conducted in a basic medium, a condition necessary to facilitate the nucleophilic attack and subsequent cyclization. researchgate.net
Specifically, the process involves refluxing the reactants in the presence of anhydrous sodium carbonate, which acts as the base. researchgate.net A mixed solvent system, typically composed of benzene and dimethylformamide (DMF), is employed to ensure the solubility of the reactants and intermediates. researchgate.net The reaction is typically heated for several hours to drive it to completion, resulting in the formation of the angular benzo[a]phenothiazine structure. Following the reaction, the crude product is worked up and purified, often by column chromatography, to yield the pure 6-chloro intermediate. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for C6 Functionalization
With the chlorinated intermediate in hand, the crucial C6-phenyl bond is introduced. This is accomplished using modern organometallic chemistry, which allows for precise and efficient bond formation.
The transformation of 6-chloro-5H-benzo[a]phenothiazin-5-one into the final product, this compound, is executed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This powerful method is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. derpharmachemica.comtcichemicals.com
In this specific application, the chlorinated intermediate is reacted with phenylboronic acid. The reaction is catalyzed by a palladium(0) complex, with tris(dibenzylideneacetone)palladium(0) being a commonly used precursor. researchgate.net The efficiency of the catalytic cycle is highly dependent on the choice of ligand; dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) has been shown to be an effective ligand for this transformation. researchgate.net The reaction requires a base, such as potassium phosphate (B84403), and is typically carried out in a high-boiling aromatic solvent like toluene at elevated temperatures (e.g., 110 °C) for 7-8 hours to ensure a good yield of the desired 6-phenyl derivative. researchgate.net
Table 1: Key Reagents for Suzuki-Miyaura Cross-Coupling| Component | Specific Reagent | Role |
|---|---|---|
| Aryl Halide | 6-chloro-5H-benzo[a]phenothiazin-5-one | Substrate |
| Boronic Acid | Phenylboronic Acid | Coupling Partner |
| Catalyst | Tris(dibenzylideneacetone)palladium(0) | Catalyst Precursor |
| Ligand | SPhos | Stabilizes Catalyst |
| Base | Potassium Phosphate (K3PO4) | Activates Boronic Acid |
| Solvent | Toluene | Reaction Medium |
The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of functional groups at the C6 position, extending beyond a simple phenyl ring. While specific examples of coupling styryl, alkynyl, and thiophenyl reagents with 6-chloro-5H-benzo[a]phenothiazin-5-one are not extensively detailed in the primary literature, the scope of the Suzuki-Miyaura and related reactions (like the Stille coupling using organostannane reagents) is vast.
It is well-established that alkenylboronic acids (precursors to styryl groups) can be effectively coupled to halo-heterocycles under palladium catalysis. scispace.com Similarly, the Suzuki-Miyaura reaction is a proven method for coupling thiophene-based boronic acids to aryl halides, enabling the synthesis of thiophenyl derivatives. nih.gov The introduction of alkynyl groups is also feasible, often through Sonogashira coupling, another palladium-catalyzed reaction, or by using alkynyl stannanes in Stille couplings. These established methodologies strongly suggest that a diverse range of 6-substituted derivatives of the benzo[a]phenothiazin-5-one core can be synthesized by selecting the appropriate boronic acid/ester or organostannane coupling partner.
Optimization of Reaction Conditions and Catalyst Systems
The success of the Suzuki-Miyaura cross-coupling step is highly dependent on the careful optimization of several reaction parameters. The goal of optimization is to maximize the product yield, minimize reaction time, and reduce the formation of byproducts. Key variables include the choice of catalyst, ligand, base, and solvent.
For the synthesis of this compound, the reported use of a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos represents a highly optimized system. researchgate.net Such ligands are known to promote the oxidative addition step (the initial reaction of the palladium catalyst with the aryl chloride) and facilitate the final reductive elimination step that forms the product. The choice of an appropriate base is also critical; inorganic bases like potassium phosphate (K₃PO₄) are often effective. mdpi.com The solvent must be able to dissolve the reactants and sustain the required reaction temperature, with toluene being a common choice for its high boiling point. researchgate.net Further optimization can involve screening different palladium precursors, evaluating a panel of ligands (e.g., other biarylphosphines or N-heterocyclic carbenes), and testing various bases and solvents to fine-tune the reaction for maximum efficiency. mdpi.com
Table 2: Parameters for Optimization of Suzuki-Miyaura Reaction| Parameter | Variables to Consider | Impact on Reaction |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Affects catalyst activation and stability. |
| Ligand | Phosphines (e.g., SPhos, PPh₃), NHCs | Influences reaction rate, yield, and substrate scope. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | Crucial for the transmetalation step. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724) | Affects solubility, reaction temperature, and rate. |
| Temperature | Room temperature to reflux | Impacts reaction kinetics and catalyst stability. |
Role of Palladium(0)/XPhos Catalyst Systems
The success of Suzuki-Miyaura cross-coupling reactions for synthesizing complex molecules like phenothiazine (B1677639) derivatives hinges on the catalytic system employed. Palladium(0) complexes, stabilized by bulky, electron-rich phosphine ligands, are central to this process. The ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is particularly effective. researchgate.net
The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 6-chloro-5H-benzo[a]phenothiazin-5-one) to the active Pd(0) species. The XPhos ligand facilitates this step due to its steric bulk and electron-donating properties, which promote the formation of a stable but reactive palladium(II) intermediate. Following transmetalation with the boron reagent (phenylboronic acid, activated by a base), the two organic fragments are brought together on the palladium center. The final step, reductive elimination, yields the desired this compound product and regenerates the active Pd(0) catalyst. nih.gov
Studies on related phenothiazine systems have successfully employed a protocol using 4 mol% of a palladium source and 7 mol% of the XPhos ligand to derivatize chloro-substituted phenothiazines. researchgate.net While some syntheses of benzo[a]phenothiazine derivatives have utilized similar bulky phosphine ligands like SPhos, the underlying principle of using a Pd(0)/biarylphosphine catalyst system remains the same. researchgate.net The use of well-defined precatalysts, such as trans-dichlorobis(XPhos)palladium(II), can also be advantageous, as they avoid potential issues from the in situ formation of the active catalyst and often lead to more reproducible results. nih.govacs.org
Solvent and Temperature Parameters for Optimized Yields
The yield of the coupling reaction is highly dependent on the choice of solvent, base, and temperature. These parameters are optimized to ensure the solubility of the reactants, the efficacy of the base, and a sufficient reaction rate while minimizing side reactions.
For the synthesis of phenylated phenothiazines, various conditions have been proven effective. One established system utilizes potassium phosphate (K₃PO₄) as the base in acetonitrile at a temperature of 80°C. researchgate.net Another successful protocol for the synthesis of this compound derivatives involves using toluene as the solvent with potassium phosphate as the base, with the reaction mixture refluxed at 110°C for 7-8 hours. researchgate.net In other palladium-catalyzed reactions on related heterocyclic systems, tert-butanol (t-BuOH) has been used as a solvent at 110°C. researchgate.netasianpubs.org
Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions. For example, Suzuki-Miyaura couplings using an XPhos precatalyst have been performed in n-butanol (n-BuOH) at 110°C for 30 minutes under microwave irradiation, achieving high yields. acs.org
Below is a table summarizing typical reaction parameters for the palladium-catalyzed synthesis of phenothiazine derivatives.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Microwave) |
| Catalyst System | Pd(0)/XPhos researchgate.net | Pd₂(dba)₃/SPhos researchgate.net | PdCl₂(XPhos)₂ acs.org |
| Solvent | Acetonitrile | Toluene | n-Butanol |
| Base | K₃PO₄ | K₃PO₄ | TBAOH or NaOH |
| Temperature | 80°C | 110°C | 110°C |
| Time | Not Specified | 7-8 hours | 30 minutes |
Compatibility with Sensitive Functional Groups in Synthetic Design
A significant advantage of modern palladium-catalyzed cross-coupling reactions is their high degree of functional group tolerance. This allows for the synthesis of complex molecules without the need for extensive use of protecting groups. The conditions developed for Pd/XPhos-catalyzed Suzuki-Miyaura reactions are compatible with a wide array of sensitive functionalities.
Research has demonstrated that these catalyst systems can be used on substrates containing unprotected N-H groups, which are characteristic of the parent phenothiazine core. researchgate.net Furthermore, the presence of a carbonyl group, such as the ketone in the 5-position of the benzo[a]phenothiazin-5-one scaffold, is well-tolerated. researchgate.net Studies utilizing XPhos-based precatalysts have confirmed compatibility with an even broader palette of functional groups, including free hydroxyl (-OH) and amino (-NH₂) groups, as well as strongly coordinating moieties like pyridine rings. nih.govacs.org This robustness makes the synthetic route highly versatile for creating a diverse library of derivatives for further investigation.
Characterization Techniques for Synthetic Products
Following synthesis, the structural identity and purity of this compound must be confirmed. This is accomplished through a combination of spectroscopic and analytical methods.
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of the synthesized compound by probing its interaction with electromagnetic radiation.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the ultraviolet and visible regions.
For phenothiazine derivatives, absorptions are typically attributed to n-π* and π-π* electronic transitions. mdpi.comnih.gov Studies on related N-phosphorylated phenothiazines show two main absorption bands located around 234 nm and 280 nm. mdpi.comnih.gov The addition of the benzo-fused ring and the phenyl substituent in the target molecule would be expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system. Therefore, one can anticipate strong absorptions in the 250-400 nm range, with potential weaker absorptions extending into the visible region, which would impart color to the compound. Characterization of related azaphenothiazine derivatives consistently includes UV-Vis spectroscopy to confirm the formation of the chromophoric system. researchgate.netasianpubs.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, several key vibrational bands are expected that confirm its structure.
A comprehensive review of phenothiazine IR spectra provides a basis for assigning these bands. clockss.org The most prominent and diagnostically important signal would be the carbonyl (C=O) stretching vibration from the ketone group at the 5-position. This typically appears as a strong, sharp band in the range of 1665-1700 cm⁻¹. clockss.org The precise position can be influenced by conjugation and substituents. Other important vibrations include the C-S-C and C-N-C stretches of the central thiazine ring, which have been assigned to bands around 1080 cm⁻¹ and 1243 cm⁻¹, respectively, in the parent phenothiazine molecule. researchgate.net Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic rings will appear above 3000 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations between 700 and 900 cm⁻¹ can provide information about the substitution pattern on the aromatic rings. clockss.org
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Carbonyl C=O Stretch | 1665 - 1700 clockss.org | Strong |
| Aromatic C=C Stretch | 1450 - 1600 researchgate.net | Medium-Strong |
| C-N-C Stretch | ~1243 researchgate.net | Medium |
| C-S-C Stretch | ~1080 researchgate.net | Medium |
| Aromatic C-H Bending | 700 - 900 clockss.org | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, researchers can map the connectivity of atoms within the molecule.
For phenothiazine and related heterocyclic systems, ¹H NMR spectra typically show complex aromatic regions due to the multiple fused rings. The protons on the phenyl substituent and the benzo[a]phenothiazin-5-one core resonate at distinct chemical shifts, providing information about their chemical environment. For instance, in related quino[3,4-b] researchgate.netbeilstein-journals.orgbenzothiazine derivatives, aromatic protons appear in the range of δ 6.35–8.22 ppm. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the structure. The carbonyl carbon (C=O) of the phenothiazin-5-one moiety is typically observed at a downfield chemical shift, often in the range of δ 170-180 ppm. The carbon atoms of the aromatic rings appear between δ 110-150 ppm, with their exact shifts influenced by the substitution pattern and electronic environment. rsc.orgresearchgate.netscilit.com The specific assignments of both ¹H and ¹³C resonances are often confirmed using two-dimensional NMR techniques such as COSY, HMQC, and HMBC. researchgate.net
Table 1: Representative NMR Data for Analogous Phenothiazine Derivatives Note: Data presented is for structurally related compounds, as specific data for this compound is not readily available in the cited literature.
| Technique | Observed Chemical Shifts (δ ppm) | Assignment Notes |
|---|---|---|
| ¹H NMR | 6.30 - 8.50 | Aromatic Protons (complex, overlapping multiplets) |
| ¹³C NMR | 115 - 150 | Aromatic Carbons |
| ¹³C NMR | ~173 | Carbonyl Carbon (C=O) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula (C₂₂H₁₃NOS).
In electron ionization mass spectrometry (EI-MS) of related phenothiazine derivatives, the molecular ion peak (M⁺) is typically observed with high intensity. mdpi.com The fragmentation pattern can also provide valuable structural information. The stability of the fused aromatic ring system often leads to characteristic fragments corresponding to the loss of small molecules like CO or S.
Table 2: Mass Spectrometry Data for a Related Benzothiazine Derivative Note: This data is for an analogous compound, 10-(2-(N-pyrrolidinyl)ethyl)oxy-5-methyl-5(H)-quino[3,4-b] researchgate.netbeilstein-journals.orgbenzothiazine, to illustrate typical results.
| Technique | m/z (Mass-to-Charge Ratio) | Assignment |
|---|---|---|
| EI-MS (70 eV) | 377 | Molecular Ion (M⁺) |
Elemental Analysis for Compositional Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a purified compound. This data is crucial for verifying the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₂₂H₁₃NOS), the theoretical elemental composition can be calculated. Experimental values that are in close agreement (typically within ±0.4%) with the calculated values confirm the compound's purity and elemental makeup.
Table 3: Theoretical vs. Experimental Elemental Analysis for Analogous Phenothiazine Compounds Note: The table shows representative data for related structures to demonstrate the application of this technique.
| Element | Theoretical % (for C₂₃H₂₅N₃OS) | Found % (for C₂₃H₂₅N₃OS) mdpi.com | Theoretical % (for C₂₁H₂₃N₃OS) | Found % (for C₂₁H₂₃N₃OS) mdpi.com |
|---|---|---|---|---|
| C | 70.56 | 70.48 | 69.01 | 68.96 |
| H | 6.44 | 6.49 | 6.34 | 6.30 |
| N | 10.73 | 10.70 | 11.50 | 11.47 |
| S | 8.19 | 8.17 | 8.77 | 8.75 |
Crystallographic Analysis for Three-Dimensional Structural Determination of Related Analogues
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While a crystal structure for this compound itself is not described in the provided sources, analysis of related phenothiazine and phenazine (B1670421) analogues provides significant insight into the expected structural features. nih.govmdpi.com
Crystallographic studies of similar fused heterocyclic systems reveal that the core tricyclic phenothiazine structure is not perfectly planar but typically adopts a folded or butterfly conformation along the N-S axis. nih.gov The degree of this folding can be influenced by the nature and position of substituents. The analysis also confirms bond lengths, bond angles, and intermolecular interactions, such as π-stacking, which are crucial for understanding the solid-state packing and material properties of these compounds. nih.govmdpi.com For example, in the crystal structure of 5,12-diisopropyl-3,10-dimethyldipyrido[3,2-a:3′,2′-h]phenazine, a related planar system, π-stacking with intermolecular distances of 3.652–3.690 Å was observed. nih.gov
Theoretical and Computational Investigations of 6 Phenyl 5h Benzo a Phenothiazin 5 One and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study phenothiazine (B1677639) derivatives to understand their physicochemical properties. researchgate.netsamipubco.com DFT calculations, often using methods like B3LYP with a 6-311++G(d,p) basis set, can determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netsamipubco.comnih.gov
Studies on related phenothiazine and phenazine (B1670421) structures have utilized DFT to rationalize their spectroscopic and structural characteristics. mdpi.commdpi.com For instance, DFT calculations have been used to analyze the influence of different atoms, like sulfur and phosphorus, on the structural properties of the phenothiazine core. mdpi.com The calculated geometric parameters from DFT often show good agreement with experimental data from X-ray crystallography. mdpi.com Furthermore, DFT is employed to explore the electronic properties that influence the behavior of these molecules in biological systems. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. samipubco.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.comscirp.org This analysis helps in understanding charge transfer within the molecule and its potential to interact with other species. samipubco.com For phenothiazine derivatives, a narrow HOMO-LUMO gap is often associated with increased reactivity. samipubco.com FMO analysis can also elucidate the regions of a molecule that are most likely to be involved in chemical reactions, as the HOMO often represents the site for electrophilic attack and the LUMO for nucleophilic attack. unesp.br
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 6-phenyl-5H-benzo[a]phenothiazin-5-one, might interact with a protein target.
Computational Studies on Protein-Ligand Interactions (e.g., Bacterial Peptidoglycan Transpeptidase, Penicillin-Binding Proteins, DNA Gyrase, Biotin-Protein Ligase, Histone Deacetylase 6)
Molecular docking simulations have been extensively used to investigate the interactions of phenothiazine derivatives with various protein targets. These studies are crucial for understanding the potential biological activities of these compounds.
Penicillin-Binding Proteins (PBPs): PBPs are essential enzymes in bacterial cell wall synthesis and are a primary target for antibiotics. nih.gov Molecular docking has been used to study the interaction of various compounds with PBPs to identify potential inhibitors. nih.govresearchgate.netresearchgate.net The goal is often to find molecules that can effectively bind to the active site of PBPs, thereby inhibiting bacterial growth. nih.gov
DNA Gyrase: This enzyme is another important target for antibacterial agents. researchgate.netnih.gov It plays a critical role in DNA replication. researchgate.net Docking studies have been performed to identify compounds that can inhibit DNA gyrase by binding to its ATP-binding site. researchgate.net Some benzothiazole (B30560) derivatives have shown promise as DNA gyrase inhibitors. researchgate.netresearchgate.net
Histone Deacetylase 6 (HDAC6): HDAC6 is an enzyme that plays a role in various cellular processes, and its misregulation is associated with diseases like cancer and neurodegenerative disorders. nih.gov The phenothiazine scaffold has been identified as a favorable cap group for potent and selective HDAC6 inhibitors. nih.govresearchgate.net Docking studies have helped in understanding how these compounds bind to the active site of HDAC6, leading to the design of more selective inhibitors. nih.govresearchgate.net For example, derivatives of 6-(4-(4-aminophenylsulfonyl)phenylamino)-5H-benzo[a]phenothiazin-5-one have been docked with histone deacetylase (HDAC8) to explore their binding conformations. nih.govlookchem.com
Identification of Key Interacting Residues and Binding Site Characteristics
A critical outcome of molecular docking studies is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the protein-ligand complex. fums.ac.ir
For instance, in the case of HDAC inhibitors, the hydroxamic acid moiety often acts as a zinc-binding group, coordinating with the zinc ion in the enzyme's active site. nih.gov Docking studies can reveal other key interactions between the phenothiazine ring system and the rim of the binding tunnel, providing insights for further structural modifications to improve potency and selectivity. nih.gov Similarly, for DNA gyrase inhibitors, docking can identify key hydrogen bonds and other interactions with residues in the ATP-binding pocket. researchgate.net
Table 1: Molecular Docking Data of Selected Phenothiazine Analogues with Protein Targets
| Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Benzo[a]phenazin-5-ol derivatives | C-Kit kinase (1t46) | -9.3 to -10.6 | Not specified | fums.ac.ir |
| Phenothiazine derivative (PPC) | 1GYM | -8.2 | Not specified | researchgate.net |
| Phenothiazine derivative (BPPAA) | 6C1Q | -8.1 | Not specified | researchgate.net |
| Phenothiazine derivative (BPPCA) | 3UGC | -8.5 | Not specified | researchgate.net |
| 1,5 Benzothiazepine derivatives | G6PS | -7.35 to -9.99 | Not specified | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can predict the movement of every atom in the system over time, providing insights into the conformational stability of the ligand in the binding site and the dynamics of the interactions.
MD simulations can be used to validate the results of docking studies and to further understand the behavior of the ligand-protein complex. For example, simulations can show how the ligand adapts its conformation within the binding pocket and how the protein structure might change upon ligand binding. These simulations are computationally intensive but provide a more realistic representation of the biological system. Although specific MD simulation data for this compound was not found in the provided search results, this technique is a standard and valuable tool in computational drug design for phenothiazine-related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a predictive understanding of how a compound's chemical structure relates to its biological activity. ubbcluj.ro For phenothiazine derivatives, including analogues of this compound, QSAR models have been instrumental in identifying key molecular features that govern their therapeutic potential. wisdomlib.orgnih.gov These models translate molecular structures into numerical descriptors and correlate them with experimentally determined biological activities, thereby guiding the design of new, more potent compounds. ubbcluj.roresearchgate.net
Research on phenothiazine derivatives has successfully generated statistically significant 2D and 3D-QSAR models to predict activities such as antitubercular and anticancer efficacy. wisdomlib.orgresearchgate.netresearchgate.net These models are typically developed using specialized software, like the V-Life Molecular Design Suite, and employ various statistical methods, including partial least square regression and the k-Nearest Neighbor (kNN) approach. wisdomlib.orgresearchgate.net
Two-dimensional QSAR models for phenothiazine analogues have highlighted the importance of several physicochemical descriptors in determining biological activity. researchgate.net Key descriptors often include:
SlogP: A measure of lipophilicity, which influences how a molecule passes through cell membranes. ubbcluj.ro
Estate Descriptors (e.g., SaaCHE index): These relate to the electronic and topological state of atoms in the molecule. researchgate.net
ChiV2: A molecular connectivity index that describes the branching and shape of the molecule. researchgate.net
Statistically robust 2D-QSAR models have been developed, showing high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their predictive power. wisdomlib.orgresearchgate.net For instance, studies on antitubercular phenothiazines have reported models with r² values ranging from 0.7059 to 0.9444 and q² values from 0.6197 to 0.8454. wisdomlib.orgresearchgate.net
Three-dimensional QSAR models provide a more nuanced view by considering the spatial arrangement of molecular fields. wisdomlib.org These models use steric, electrostatic, and hydrophobic descriptors to create a 3D map of favorable and unfavorable regions for biological activity. wisdomlib.org For example, a 3D-QSAR model for antitubercular phenothiazines yielded a q² of 0.5847, identifying specific areas where modifications to the molecular structure could enhance efficacy. wisdomlib.org These insights allow for the rational design of new derivatives with predicted improvements in activity. wisdomlib.org
The table below summarizes the statistical parameters of representative QSAR models developed for phenothiazine derivatives.
| Model Type | Statistical Method | Key Descriptors | r² | q² | Predicted Activity | Reference |
| 2D-QSAR | Partial Least Square | SlogP, SaaCHE index, ChiV2 | 0.9444 | 0.8454 | Antitubercular | researchgate.net |
| 2D-QSAR | Multiple Linear Regression | Alignment Independent | 0.7501 | 0.6547 | Antitubercular | wisdomlib.org |
| 3D-QSAR | k-Nearest Neighbor (kNN) | Steric, Electrostatic, Hydrophobic | - | 0.5847 | Antitubercular | wisdomlib.org |
| 2D-QSAR | Multiple Linear Regression | Electronic, Topological | 0.94 | - | Anticancer | researchgate.net |
These QSAR studies serve as a powerful tool, providing a theoretical framework for designing novel this compound analogues with potentially enhanced biological efficacy against various therapeutic targets. wisdomlib.orgresearchgate.net
In Silico Prediction of Relevant Physicochemical Properties for Biological Evaluation
In addition to predicting biological activity, computational methods are extensively used to evaluate the pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govmdpi.com For derivatives of this compound, in silico tools like the QikProp module of the Schrödinger Suite and various web-based servers are employed to predict their drug-likeness and potential for oral bioavailability. nih.govresearchgate.netresearchgate.net
These predictions are guided by established principles such as Lipinski's Rule of Five and Veber's Rule, which outline the physicochemical properties generally associated with orally active drugs. nih.gov Key parameters evaluated include:
Molecular Weight (MW): Influences absorption and distribution. nih.gov
logP (Octanol/Water Partition Coefficient): A measure of lipophilicity, critical for membrane permeability. ubbcluj.ronih.gov
Number of Hydrogen Bond Donors (nHD) and Acceptors (nHA): Affects solubility and binding to targets. nih.gov
Topological Polar Surface Area (TPSA): Relates to membrane penetration and bioavailability. nih.gov
Number of Rotatable Bonds (nRB): Impacts conformational flexibility and binding. nih.gov
In silico ADMET studies on phenothiazine analogues have been conducted to assess their potential as drug candidates. researchgate.netresearchgate.net For example, analyses of novel phenothiazine derivatives designed as 5HT6 receptor antagonists for Alzheimer's disease showed that the designed compounds fell within the recommended values for drug-likeness. researchgate.net Similarly, studies on imidazole-phenothiazine hybrids predicted their potential for oral bioavailability based on ADMET evaluations. nih.gov
The following table presents a hypothetical in silico physicochemical and ADMET property prediction for this compound, based on typical values for related structures.
| Property | Parameter | Predicted Value | Compliance | Reference |
| Physicochemical Properties | Molecular Weight ( g/mol ) | < 500 | Lipinski's Rule | nih.gov |
| logP | < 5 | Lipinski's Rule | nih.gov | |
| H-bond Donors | < 5 | Lipinski's Rule | nih.gov | |
| H-bond Acceptors | < 10 | Lipinski's Rule | nih.gov | |
| TPSA (Ų) | < 140 | Veber's Rule | nih.gov | |
| Rotatable Bonds | < 10 | Veber's Rule | nih.gov | |
| Pharmacokinetics (ADMET) | Human Intestinal Absorption | High | - | mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Probable | - | mdpi.com | |
| CYP2D6 Inhibition | Probable Inhibitor | - | mdpi.com | |
| Toxicity | Low Predicted Risk | - | nih.gov |
These computational evaluations are crucial for the early-stage assessment of drug candidates. mdpi.com They help to identify potential liabilities, such as poor absorption or potential for drug-drug interactions (e.g., inhibition of cytochrome P450 enzymes like CYP2D6), allowing for the prioritization of compounds with more favorable profiles for further experimental testing. mdpi.commdpi.com
Mechanistic Studies on the Reactivity and Molecular Interactions of 6 Phenyl 5h Benzo a Phenothiazin 5 One
Elucidation of Reaction Mechanisms for Functionalization and Derivatization
The functionalization of the 6-phenyl-5H-benzo[a]phenothiazin-5-one scaffold is a key area of research for modifying its properties. One notable example involves the synthesis of derivatives at the 6-position. A series of 6-(4-(4-aminophenylsulfonyl)phenylamino)-5H-benzo[a]phenothiazin-5-one derivatives have been synthesized, demonstrating the feasibility of introducing complex substituents. nih.gov While detailed mechanistic pathways for this specific transformation are not extensively reported in the available literature, the synthesis highlights the reactivity of the position adjacent to the carbonyl group.
The broader phenothiazine (B1677639) framework, to which this compound belongs, can be derivatized through various means. N-alkylation of the phenothiazine nitrogen, for instance, has led to the development of several pharmaceutically important compounds. nih.gov Electrochemical methods also present a viable route for the synthesis of phenothiazine derivatives, offering alternative strategies for functionalization. mdpi.comnih.govresearchgate.net These methods often involve the generation of reactive intermediates that can be trapped by various nucleophiles.
Photochemical and Electrochemical Reactivity Profiling
The photochemical and electrochemical properties of phenothiazine derivatives are of significant interest for applications in materials science and catalysis. While a comprehensive reactivity profile for this compound is not fully detailed, studies on related compounds offer valuable insights.
Photochemical Reactivity: The photochemical behavior of phenothiazines is often characterized by their ability to act as photosensitizers. For instance, the related compound 6-methyl-5H-benzo[a]phenothiazin-5-one has been investigated as a photosensitizer in dye-sensitized solar cells. researchgate.net The photophysical and electrochemical properties, including the HOMO-LUMO energy gap, are crucial for their performance in such applications. researchgate.net Furthermore, N-phenylphenothiazine derivatives have been developed as photoredox catalysts, with their absorbance and electrochemical characteristics being tunable through substitution on the phenyl ring. beilstein-journals.org
Electrochemical Reactivity: The electrochemical behavior of phenothiazine derivatives has been explored through techniques like cyclic voltammetry. mdpi.comnih.gov These studies reveal that phenothiazines can undergo reversible or quasi-reversible oxidation processes. nih.gov The electrochemical generation of a phenothiazin-5-ium cation from the oxidation of phenothiazine creates a reactive intermediate that can be utilized in the synthesis of new derivatives. nih.govresearchgate.net The oxidation potentials of these compounds are influenced by their molecular structure. mdpi.com
| Compound/Class | Technique | Key Findings |
| 6-methyl-5H-benzo[a]phenothiazin-5-one | UV-visible and fluorescence spectroscopy | Calculation of HOMO-LUMO energy gaps for photosensitizer applications. researchgate.net |
| N-phenylphenothiazine derivatives | Photoredox catalysis | Absorbance and electrochemical properties can be modulated by substituents. beilstein-journals.org |
| Phenothiazine | Cyclic Voltammetry | Shows a quasi-reversible two-electron oxidation process. nih.gov |
| Phenothiazine Derivatives | Cyclic Voltammetry | Exhibit multiple oxidation events, with the potential influenced by molecular characteristics. mdpi.com |
Molecular Mechanisms of Biological Action
The biological activities of this compound and its analogs are a subject of ongoing investigation. The molecular mechanisms underlying these activities often involve specific interactions with biomolecules.
Enzyme Inhibition Kinetics and Characterization (e.g., Peptidoglycan Transpeptidase, Histone Deacetylase 6)
The phenothiazine scaffold has been identified as a promising pharmacophore for enzyme inhibition. Notably, it is recognized as a favorable "cap" group for potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov Molecular modeling and structure-activity relationship (SAR) studies have been conducted on phenothiazine-based HDAC inhibitors, revealing key structural features for potent and selective inhibition. nih.govnih.gov For instance, the introduction of a nitrogen atom into the phenothiazine framework has been shown to increase potency and selectivity for HDAC6. nih.gov Docking simulations of derivatives of this compound with histone deacetylase 8 (HDAC8) have also been performed to understand potential binding conformations. nih.gov
While there is substantial research on HDAC inhibition, there is currently no available information in the searched literature specifically linking this compound to the inhibition of peptidoglycan transpeptidase.
In a related context, a study on a different heterocyclic compound, 6-(substituted phenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole, demonstrated competitive inhibition of tyrosinase, another enzyme of interest. mdpi.com
| Target Enzyme | Compound Class | Key Findings on Inhibition |
| Histone Deacetylase 6 (HDAC6) | Phenothiazine-based inhibitors | The phenothiazine system is a favorable cap group for potent and selective inhibition. nih.gov |
| Histone Deacetylase 8 (HDAC8) | 6-(4-(4-aminophenylsulfonyl)phenylamino)-5H-benzo[a]phenothiazin-5-one derivatives | Docking simulations performed to investigate probable binding conformations. nih.gov |
Nucleic Acid Interaction Studies (e.g., DNA Intercalation)
The planar aromatic structure of phenothiazine derivatives suggests the potential for interaction with nucleic acids. Studies on arylamine analogs of Methylene Blue, a well-known phenothiazine dye, have shown that these compounds can interact with DNA through both groove binding and intercalation. nih.gov The nature of the substituents on the phenothiazine core plays a crucial role in the mode and strength of this interaction. nih.gov For a different aromatic molecule, 1,3,5-Tris(4-carboxyphenyl)benzene, modeling studies have provided detailed insights into its intercalation into the major groove of DNA. mdpi.com However, there are no specific studies in the provided search results that directly confirm or characterize the interaction of this compound with nucleic acids.
Modulation of Cellular Pathways and Signaling Cascades
The biological effects of phenothiazines are often a consequence of their ability to modulate specific cellular pathways. The inhibition of HDAC6 by phenothiazine-based compounds can regulate a multitude of cellular processes, including cell motility, proliferation, and cell death. nih.gov
Some benzo[a]phenothiazines have been shown to induce the differentiation of human myelogenous leukemic cells into macrophages, a process suggested to be initiated by radical-mediated reactions. nih.gov Interestingly, the closely related 6-methyl-5-oxo-5H-benzo[a]phenothiazin-5-one did not exhibit this differentiation-inducing activity. nih.gov Furthermore, a phenothiazine-containing HDAC inhibitor has been reported to modulate caspase-related proteins and the p38 signaling pathway, as well as cause DNA damage. nih.gov The specific cellular pathways and signaling cascades modulated by this compound remain an area for further investigation.
Investigation of Subcellular Localization and Intracellular Targeting
The subcellular localization of a compound is critical to its mechanism of action. For inhibitors of HDAC6, a predominantly cytoplasmic localization is expected, as HDAC6 itself is mainly found in the cytoplasm where it deacetylates non-histone proteins. nih.gov This suggests that phenothiazine-based HDAC6 inhibitors, and potentially this compound if it targets this enzyme, would likely need to access the cytoplasm to exert their effects. At present, there are no specific studies detailing the direct investigation of the subcellular localization or intracellular targeting of this compound.
Structure Activity Relationship Sar Studies of 6 Phenyl 5h Benzo a Phenothiazin 5 One Derivatives
Impact of Substituent Nature and Position on Biological Activity Profiles
The biological effects of benzo[a]phenothiazine derivatives are profoundly influenced by the types of chemical groups attached to the core structure and their specific locations. nih.govif-pan.krakow.plnih.gov Modifications to the phenothiazine (B1677639) ring system can lead to derivatives with significant anticancer effects. if-pan.krakow.pl
The substituent at the C6 position of the benzo[a]phenothiazin-5-one core is a critical determinant of biological activity. While the parent 6-phenyl compound serves as a foundational scaffold, more complex substitutions at this position have been shown to impart potent bio-effects. For instance, a series of derivatives incorporating a dapsone-like moiety, 6-(4-(4-aminophenylsulfonyl)phenylamino)-5H-benzo[a]phenothiazin-5-one, was synthesized and evaluated for antibacterial properties. nih.gov In these analogues, the phenyl group is not directly attached but is part of a larger, flexible, and functionalized aryl-amino linker that is essential for the observed activity. The research demonstrated that this elaborate substitution at the C6 position is a key requirement for potent antibacterial action against Gram-positive bacteria. nih.gov
Systematic studies have explored how different functional groups on the C6-aryl substituent modulate biological activity. In a study focused on antibacterial agents, a library of compounds was created by modifying the terminal amino group of 6-(4-(4-aminophenylsulfonyl)phenylamino)-5H-benzo[a]phenothiazin-5-one with various substituted benzoyl groups. nih.gov
The results indicated that the nature of the substituent on this terminal phenyl ring significantly impacted the antibacterial potency, particularly against Bacillus subtilis. For example, introducing a 3,5-bis(trifluoromethyl)benzamide (B1297820) moiety resulted in a compound with an exceptionally low minimum inhibitory concentration (MIC) of 0.4 μg/mL. nih.gov Another derivative, featuring a 4-ethylbenzamide (B1277280) group, also showed potent activity with an MIC of 0.6 μg/mL. nih.gov In contrast, standard drugs like Sparfloxacin had a much higher MIC of 9.76 μg/mL, and Norfloxacin showed no activity. nih.gov These findings highlight that electron-withdrawing groups and specific alkyl substitutions on the peripheral aryl ring can dramatically enhance the antibacterial profile of the parent compound.
| Compound Name | Substituent on Terminal Phenyl Ring | MIC against B. subtilis (μg/mL) |
|---|---|---|
| N-(4-(4-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)phenylsulfonyl)phenyl)-3,5-bis(trifluoromethyl)benzamide (3n) | 3,5-bis(Trifluoromethyl) | 0.4 |
| 4-ethyl-N-(4-(4-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)phenylsulfonyl)phenyl)benzamide (3l) | 4-Ethyl | 0.6 |
| Sparfloxacin (Standard) | N/A | 9.76 |
| Norfloxacin (Standard) | N/A | No Activity |
Alterations to the fundamental tricyclic benzo[a]phenothiazinone structure also lead to significant changes in biological activity. Broader studies on related compounds show that benzo[a]phenothiazines can stimulate the differentiation of human myelogenous leukemic cell lines, a property not observed with simpler phenothiazine structures. nih.gov The incorporation of nitrogen atoms into the phenothiazine framework to create azaphenothiazines has been shown to increase potency and selectivity for specific enzymes like histone deacetylase 6 (HDAC6). nih.gov Furthermore, in the closely related benzo[a]phenoxazine class, the addition of a hydroxyl group to the core structure was found to diminish its antifungal activity, suggesting that even minor core modifications can have substantial functional consequences. mdpi.com
Design and Synthesis of Analogues for Systematic SAR Probing
The rational design and synthesis of analogues are fundamental to conducting systematic SAR studies. A clear strategy for probing the SAR of the 6-phenyl-5H-benzo[a]phenothiazin-5-one scaffold involved a multi-step synthetic approach to generate a library of derivatives. nih.gov The initial key intermediate, 6-(4-(4-aminophenylsulfonyl)phenylamino)-5H-benzo[a]phenothiazin-5-one, was synthesized, which then served as a platform for further diversification. nih.gov The terminal primary amine of this intermediate was systematically reacted with a variety of substituted benzoyl chlorides to yield a series of N-acylated final products. nih.gov This method allows for the precise and controlled introduction of different chemical functionalities, enabling a direct assessment of their impact on biological activity. Other synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, are also employed to create analogues with different linker types for SAR studies. nih.gov
Correlation between Computational Predictions and Experimental Biological Data in SAR Studies
Computational chemistry provides powerful tools to rationalize and predict the biological activities of novel compounds. For the highly active antibacterial 6-substituted benzo[a]phenothiazin-5-one derivatives, molecular docking simulations were performed to understand their interactions with potential protein targets. nih.gov The most potent compounds were docked into the crystal structures of B. subtilis YmaH protein and human histone deacetylase (HDAC8) to identify probable binding conformations and key molecular interactions. nih.gov
Such computational approaches are common for this class of compounds. Studies on other phenothiazine derivatives have utilized Density Functional Theory (DFT) to calculate quantum chemical descriptors like HOMO-LUMO energy gaps, chemical hardness, and electrophilicity to predict molecular reactivity. researchgate.net These theoretical predictions are often correlated with experimental results, and docking simulations can further elucidate the specific binding modes between the compounds and their biological targets. researchgate.net For instance, DFT calculations can help explain how structural modifications, such as substituent effects or changes in atom positioning within the core, alter the electronic properties and, consequently, the stability and reactivity of the molecules. mdpi.com
Preclinical Biological Activity Evaluation of 6 Phenyl 5h Benzo a Phenothiazin 5 One and Analogues in Model Systems
In Vitro Antiproliferative Activity against Cancer Cell Lines
The anticancer properties of benzo[a]phenothiazine derivatives have been systematically evaluated to determine their efficacy and mechanism of action against neoplastic cells. Research indicates that their antiproliferative action may stem from interactions with proteins that induce apoptosis and from their ability to intercalate with DNA, leading to its fragmentation in cancer cells. nih.gov
To ascertain the breadth of their anticancer potential, benzo[a]phenothiazine analogues have been tested against a diverse panel of human cancer cell lines representing various malignancies. These include, but are not limited to, lung carcinoma (A549, H1299), breast adenocarcinoma (MDA-MB-231), glioblastoma (SNB-19), amelanotic melanoma (C-32), and human myelogenous leukemic cell lines (ML-1, U-937, THP-1). nih.govresearchgate.netnih.govptfarm.pl The use of a wide array of cell lines, such as those from colon cancer (HCT116), prostate cancer (PC3), and liver cancer (HepG2), is a standard approach to identify the selective cytotoxicity of novel compounds. mdpi.com Studies on quinobenzothiazines, a class of azaphenothiazine analogues, have utilized cell lines like MDA-MB-231, SNB-19, and C-32 to assess antiproliferative activity. nih.gov Similarly, other phenothiazine (B1677639) derivatives have been evaluated against lung cancer cell line A549. researchgate.net The compound 5-oxo-5H-benzo[a]phenothiazine, a close analogue, has demonstrated potent differentiation-inducing activity in human myelogenous leukemic cell lines. nih.gov
The cytotoxicity of benzo[a]phenothiazine analogues is quantified using standardized colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netmdpi.com This method measures the metabolic activity of cells, which correlates with the number of viable cells, to determine the concentration of a compound required to inhibit cell growth by 50% (IC₅₀). nih.gov The IC₅₀ value is a key metric for assessing the potency of a potential anticancer agent. nih.gov
Studies on various phenothiazine derivatives have established their dose-dependent cytotoxic effects. For instance, a tricyclic azaphenothiazine derivative, DPT-1, was found to be highly active against the A549 lung cancer cell line, with an IC₅₀ value of 1.526 ± 0.004 µM after 72 hours of incubation. researchgate.net Other studies on different heterocyclic analogues have also reported significant cytotoxicity against a range of cancer cells, including A549, HepG2, and HCT116. mdpi.com
Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Phenothiazine Analogues Against Human Cancer Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| DPT-1 (Azaphenothiazine derivative) | A549 | Lung Carcinoma | 1.526 ± 0.004 | 72 | researchgate.net |
| Phx-3 (Aminophenoxazinone) | LN229 | Glioblastoma | 1.655 ± 0.093 | 48 | nih.gov |
| 5-oxo-5H-benzo[a]phenothiazine | Potently induced differentiation of human myelogenous leukemic cell lines (ML-1, U-937, THP-1) | nih.gov | |||
| 12H-benzo[a]phenothiazine | Potently induced differentiation of human myelogenous leukemic cell lines (ML-1, U-937, THP-1) | nih.gov |
Flow cytometry is a powerful technique used to analyze the mechanisms of cell death, distinguishing between apoptosis (programmed cell death) and necrosis. nih.govnih.gov Assays commonly employ a combination of Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, and a DNA dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (necrotic or late apoptotic cells). nih.govnih.gov
Investigations into phenothiazine analogues have confirmed their ability to induce cell death. One study revealed that a phenothiazine derivative induced primarily necrosis in a lung carcinoma cell line at certain concentrations. researchgate.net Further studies on related compounds have demonstrated the induction of apoptosis through the activation of caspases, which are key effector enzymes in the apoptotic pathway. mdpi.com The analysis of amine derivatives of phenothiazine on melanoma (C-32) and glioma (SNB-19) cells showed changes in the expression of genes involved in the mitochondrial apoptosis pathway, such as BAX and BCL-2. ptfarm.pl The activation of caspases, such as caspase-3 and -7, is a hallmark of apoptosis and can be quantified to confirm the pro-apoptotic activity of a compound. mdpi.comnih.gov
Disruption of the normal cell cycle is a key strategy for many anticancer drugs. Flow cytometry, through staining of cellular DNA with fluorescent dyes like PI, allows for the analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.com An accumulation of cells in a specific phase indicates cell cycle arrest.
While specific data for 6-phenyl-5H-benzo[a]phenothiazin-5-one is limited, studies on structurally related compounds demonstrate this mechanism. For example, certain benzofuran (B130515) derivatives cause a significant increase in the percentage of A549 and HepG2 cells in the G2/M phase, coupled with a decrease in the G0/G1 population. mdpi.com Other heterocyclic compounds have been shown to induce a biphasic cell cycle arrest, causing a G0/G1 block at lower concentrations and a G2/M arrest at higher concentrations in A549 cells. researchgate.netnih.gov Furthermore, amine derivatives of phenothiazine have been found to alter the expression of crucial cell cycle regulatory genes, including TP53 (which encodes the p53 protein) and CDKN1A (which encodes the p21 protein), in cancer cell lines. ptfarm.pl This suggests that the anticancer effects of the broader phenothiazine class may be mediated, at least in part, by inducing cell cycle arrest.
In Vitro Antimicrobial Activity Profiling
Phenothiazine-based structures have long been investigated for their antimicrobial properties. Evaluations of this compound analogues have been conducted against a panel of clinically relevant bacterial pathogens.
The antimicrobial activity of benzo[a]phenothiazine analogues has been screened against a variety of both Gram-positive and Gram-negative bacteria using methods like the agar (B569324) well diffusion assay, which measures the diameter of the zone of inhibition around the compound. nih.gov
A study on novel 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives (structurally analogous to the target compound) demonstrated varied antibacterial activity. nih.gov Some derivatives in the series were inactive, while others exhibited weak to moderate activity against strains including Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), and Klebsiella pneumoniae (Gram-negative). nih.gov One particular analogue showed a maximum zone of inhibition of 16 mm against B. subtilis. nih.gov However, a separate, earlier study reported that benzo[a]phenothiazines were generally inactive against Escherichia coli. nih.gov
Other related phenothiazine and benzothiazole (B30560) derivatives have shown promising activity. Benzothiazolyl-phenothiazine derivatives were evaluated against Staphylococcus aureus, Bacillus cereus, Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa. researchgate.net Similarly, benzothiazole Schiff base hybrids exhibited excellent activity against S. aureus, P. aeruginosa, and E. coli. saudijournals.com
Table 2: In Vitro Antibacterial Activity of Selected Benzo[a]phenothiazine Analogues
| Bacterial Strain | Gram Stain | Compound Analogue | Activity/Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Positive | Analogue 6b | 16 | nih.gov |
| Staphylococcus aureus | Positive | Analogue 6e | Active | nih.gov |
| Enterococcus faecalis | Positive | Data not consistently available for direct analogues | ||
| Escherichia coli | Negative | Analogue 6g | 14 | nih.gov |
| Salmonella typhi | Negative | Data not consistently available for direct analogues; other benzothiazoles active | saudijournals.com | |
| Klebsiella pneumoniae | Negative | Analogue 6e | Active | nih.gov |
| Pseudomonas aeruginosa | Negative | Analogue 6h* | 13.5 | nih.gov |
*Analogues are 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives. Activity was observed at a concentration of 200 μg/mL. nih.gov
Determination of Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. For phenothiazine derivatives, a class of compounds to which this compound belongs, MIC values against various bacterial strains have been established. While specific MIC data for this compound is not extensively available in the public domain, studies on analogous structures provide valuable benchmarks.
For instance, certain phenothiazine derivatives have demonstrated notable activity against multidrug-resistant strains of Acinetobacter baumannii. The MICs for compounds such as promethazine, trifluoperazine (B1681574), thioridazine (B1682328), and chlorpromazine (B137089) have been reported to range from 0.05 to 0.6 g/L. researchgate.net These compounds also showed bactericidal activity, with minimal bactericidal concentrations (MBCs) ranging from 0.1 to 2.5 g/L. researchgate.net Furthermore, against Gram-positive bacteria, some phenothiazine isomers and racemates of thioridazine have shown significant growth-inhibiting concentrations. researchgate.net The evaluation of carmofur (B1668449) against multidrug-resistant Streptococcus pneumoniae revealed MICs ranging from 0.25 to 1 µg/mL, highlighting the potential of related structures.
It is important to note that the specific substitutions on the phenothiazine core can significantly influence the antimicrobial potency. Therefore, dedicated MIC studies on this compound are essential to ascertain its specific antibacterial spectrum and potency.
Table 1: Illustrative Minimum Inhibitory Concentrations of Phenothiazine Analogues
| Compound | Bacterial Strain | MIC Range |
|---|---|---|
| Phenothiazine Derivatives (e.g., promethazine, chlorpromazine) | Acinetobacter baumannii | 0.05 - 0.6 g/L researchgate.net |
This table is for illustrative purposes based on analogue data and does not represent direct data for this compound.
Antifungal Activity Assessment (e.g., Candida albicans, Aspergillus niger)
Fungal infections represent a significant global health challenge, necessitating the development of novel antifungal agents. While direct antifungal activity data for this compound against Candida albicans and Aspergillus niger is limited, the broader class of phenothiazines and related heterocyclic compounds have been investigated for such properties.
Studies on other heterocyclic structures have shown promise. For example, a series of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives exhibited potent antifungal activities against various Candida species, with some derivatives showing greater potency than the standard drug ketoconazole. researchgate.net Specifically, derivatives with a (3,4-dichlorophenyl)amino substituent were highly effective, with MICs of 4 µg/mL against Candida species. researchgate.net Another study on 5-phenylthio-2,4-bisbenzyloxypyrimidine demonstrated very good in vitro antifungal activity against C. albicans and A. niger. researchgate.net
These findings suggest that the core scaffold of this compound may possess latent antifungal properties that warrant further investigation. Direct testing against key pathogenic fungi is a critical next step.
Target-Specific Biochemical and Cellular Assays
Understanding the specific molecular targets of a compound is crucial for elucidating its mechanism of action and for guiding further development.
Direct Enzyme Inhibition/Activation Assays
Receptor Binding Studies
Currently, there is no publicly available information regarding the receptor binding profile of this compound. Receptor binding assays are essential to determine if the compound interacts with specific cellular receptors, which could mediate its biological effects.
Cell-Based Reporter Assays for Pathway Modulation
Information on the use of cell-based reporter assays to investigate the modulation of specific cellular pathways by this compound is not available in the current literature. Such assays are instrumental in identifying the signaling cascades affected by a compound.
Preclinical In Vivo Model Systems for Efficacy (e.g., Zebrafish or Mammalian Rodent Models)
Preclinical in vivo models are indispensable for evaluating the efficacy and potential therapeutic applications of a drug candidate in a whole-organism context.
The use of zebrafish (Danio rerio) embryos and larvae has emerged as a powerful tool for in vivo pharmacological and toxicological screening due to their rapid development, optical transparency, and genetic homology to humans. researchgate.net This model allows for the high-throughput assessment of a compound's effects on various physiological processes. However, there are no specific studies published on the evaluation of this compound in zebrafish models.
Similarly, mammalian rodent models are a cornerstone of preclinical research, providing critical data on a compound's efficacy and pharmacokinetics in a system more closely related to humans. A study on benzo[d]isothiazole derivatives, which share some structural similarities with the compound of interest, demonstrated in vivo gastrointestinal prokinetic activity in a mouse motility assay. This highlights the potential for related structures to exhibit systemic effects in rodent models. To date, no in vivo efficacy studies of this compound in rodent models have been reported in the scientific literature.
Investigation of Resistance Mechanisms and Strategies for Overcoming Resistance
The emergence of drug resistance is a significant hurdle in cancer chemotherapy, limiting the long-term efficacy of many therapeutic agents. In the context of this compound and its analogues, understanding the potential mechanisms of resistance is crucial for the development of effective treatment strategies. While direct studies on resistance to this compound are not extensively documented, the broader class of phenothiazines and related heterocyclic compounds, including benzo[a]phenoxazines, provides valuable insights into the likely challenges and how they might be surmounted. nih.govnih.gov
One of the primary mechanisms by which cancer cells develop resistance is through the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel cytotoxic drugs from the cell, thereby reducing their intracellular concentration and effectiveness. nih.govresearchgate.net Phenothiazine derivatives have been shown to interact with these transporters, notably P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). nih.govresearchgate.net Intriguingly, phenothiazines can exhibit differential effects on these pumps, acting as inhibitors of P-gp while potentially stimulating MRP1. nih.govresearchgate.net This complex interaction suggests that the resistance profile of cancer cells to benzo[a]phenothiazin-5-one analogues could be dependent on the specific ABC transporter profile of the tumor.
Strategies to overcome efflux pump-mediated resistance often involve the co-administration of a chemosensitizer that can inhibit the function of these transporters. Phenothiazines themselves have been investigated as resistance-modulating agents due to their ability to inhibit P-gp. nih.gov This suggests that this compound and its analogues might not only possess intrinsic anticancer activity but could also act to reverse resistance to other chemotherapeutic drugs.
Beyond efflux pumps, alterations in cellular signaling pathways are a common route to acquired drug resistance. frontiersin.org Research on phenothiazine derivatives has indicated their ability to modulate multiple signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt, MAPK/ERK1/2, and FOXO pathways. nih.govfrontiersin.org For instance, the phenothiazine derivative trifluoperazine has been shown to reverse resistance in lung adenocarcinoma by activating the KLF6/FOXO1 pathway. nih.gov Another example is thioridazine, which can sensitize resistant cancer cells by impacting the eIF2α/ATF4/CHOP and Wnt/β-catenin signaling pathways. nih.gov These findings suggest that a potential strategy to counteract resistance to this compound analogues could involve targeting these key signaling nodes.
Another avenue of investigation is the role of the aryl hydrocarbon receptor (AhR). Studies on structurally related benzothiazoles have demonstrated that acquired resistance can be linked to aberrant AhR signaling, leading to impaired intracellular drug accumulation and a failure to induce the expression of cytochrome P450 1A1 (CYP1A1), a gene involved in the metabolic activation of these compounds. bohrium.com This highlights the importance of understanding the metabolic pathways of this compound and how they might be altered in resistant cells.
Furthermore, the physical properties of the cell membrane play a role in drug resistance. Phenothiazines are known to intercalate into the lipid bilayer of cellular membranes, altering their fluidity and integrity. frontiersin.org This disruption of the plasma membrane can render cancer cells more susceptible to damage and may counteract certain resistance mechanisms that rely on membrane stability. frontiersin.org
Finally, targeting cellular organelles essential for cancer cell survival, such as lysosomes, presents a novel strategy for overcoming resistance. Recent studies on benzo[a]phenoxazine derivatives, which are structurally analogous to benzo[a]phenothiazines, have shown that these compounds can induce cancer cell death by promoting lysosomal membrane permeabilization. nih.gov This mechanism could be particularly effective in resistant cells that are dependent on lysosomal function for survival and drug sequestration. nih.gov
The following interactive data tables summarize the observed effects of various phenothiazine derivatives on mechanisms related to drug resistance.
Table 1: Interaction of Phenothiazine Analogues with ABC Transporters
| Compound | Transporter | Effect | Cell Line | Reference |
| Various Phenothiazines | P-glycoprotein (P-gp) | Inhibition | L5178 MDR (lymphoma) | nih.govresearchgate.net |
| Various Phenothiazines | MRP1 | Stimulation | Human erythrocytes | nih.govresearchgate.net |
| Thioridazine | Efflux Pumps | Inhibition | Breast and lung cancer | nih.gov |
| Chlorpromazine | Efflux Pumps | Inhibition | General | nih.gov |
| Promethazine | Efflux Pumps | Inhibition | General | nih.gov |
Table 2: Modulation of Signaling Pathways by Phenothiazine Analogues to Overcome Resistance
| Compound | Pathway | Effect on Resistance | Cancer Type | Reference |
| Trifluoperazine | KLF6/FOXO1 | Reversal | Lung adenocarcinoma | nih.gov |
| Thioridazine | eIF2α/ATF4/CHOP | Sensitization | Colorectal cancer | nih.gov |
| Thioridazine | Wnt/β-catenin | Sensitization | Glioblastoma | nih.gov |
| General Phenothiazines | PI3K/Akt, mTOR, FOXO | Disruption of tumor growth | Various | nih.gov |
| General Phenothiazines | MAPK/ERK1/2 | Disruption of tumor growth | Various | nih.gov |
Advanced Analytical Methodologies for Studying Benzo a Phenothiazinone Compounds in Complex Research Matrices
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the quantitative analysis of synthesized compounds like 6-phenyl-5H-benzo[a]phenothiazin-5-one. While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles for analyzing phenothiazine-related compounds can be applied.
Typically, a reversed-phase HPLC method would be developed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For purity analysis, a gradient elution is often employed, where the composition of the mobile phase is changed over time to ensure the separation of the main compound from any impurities or by-products from the synthesis. Quantitative analysis is usually performed using an isocratic method with a UV detector, where the concentration of the compound is determined by comparing its peak area to that of a series of known standards.
A study on the synthesis of arylated phenothiazones mentions the use of HPLC-grade solvents, which underscores the importance of solvent purity in achieving accurate and reproducible HPLC results. nih.govgrafiati.com For quantitative analysis of related phenothiazine (B1677639) derivatives, such as in pharmaceutical preparations, methods have been developed using C18 columns with mobile phases consisting of acetonitrile (B52724) and phosphate (B84403) buffers, demonstrating good separation and quantification. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Phenothiazine-Related Compounds
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 2.3) in a ratio of 37:63 (v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm nih.gov |
| Injection Volume | 20 µL |
| Temperature | Ambient or controlled (e.g., 40 °C) |
This table presents a hypothetical set of parameters based on methods for related compounds, as specific data for this compound is not detailed in the provided search results.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification in Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive identification and sensitive quantification of compounds like this compound, especially in complex biological matrices. The coupling of the separation power of LC with the high selectivity and sensitivity of mass spectrometry allows for the detection of trace amounts of the analyte.
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion (the ionized molecule of interest) is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity.
A bioanalytical method for the phenothiazine derivative alimemazine in human plasma utilized an Atlantis® T3 column with a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. nih.gov The precursor to product ion transitions were monitored for quantification, providing high sensitivity with a lower limit of quantification in the picogram per milliliter range. nih.gov The structure of this compound has been confirmed in studies using LC-MS, highlighting the technique's utility in structural elucidation. researchgate.net
Table 2: Representative LC-MS/MS Parameters for Analysis of a Phenothiazine Derivative in Human Plasma
| Parameter | Value/Condition | Reference |
| LC Column | Atlantis® T3, 5 µm, 4.6 mm x 150 mm | nih.gov |
| Mobile Phase | Acetonitrile: (10 mM Ammonium Formate Buffer: Formic Acid; 99.9:0.1 v/v) 50:50 v/v | nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| MS System | Triple Quadrupole | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (m/z) | 299.30 (for Alimemazine) | nih.gov |
| Product Ion (m/z) | 100.20 (for Alimemazine) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.
A common derivatization technique is silylation, where active hydrogen atoms in functional groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. Acylation and alkylation are other derivatization strategies that can be employed. jfda-online.com
A study on the quantitative determination of phenothiazine derivatives in human plasma utilized GC-MS after solid-phase extraction. nih.gov The method demonstrated good recoveries and low limits of quantification, proving its applicability for bioanalytical studies. nih.gov The choice of derivatizing agent and reaction conditions is critical to ensure complete and reproducible derivatization for accurate quantification. omicsonline.org
Table 3: General GC-MS Parameters for the Analysis of Derivatized Phenothiazines
| Parameter | Typical Value/Condition |
| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of 100°C, ramped to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
This table outlines general conditions; specific parameters would need to be optimized for the silylated derivative of this compound.
Development of Bioanalytical Methods for In Vitro and In Vivo Preclinical Samples
The development of robust bioanalytical methods is a critical step in the preclinical evaluation of new chemical entities like this compound. These methods are essential for determining the compound's concentration in biological matrices such as plasma, urine, and tissue homogenates from in vitro and in vivo studies.
A comprehensive bioanalytical method development process involves several key stages:
Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For instance, a method for analyzing phenothiazine derivatives in plasma used monolithic silica (B1680970) SPE tips for rapid and efficient extraction. nih.gov Another method for alimemazine utilized LLE with ethyl acetate. nih.gov
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.gov
Application to Preclinical Samples: Once validated, the method can be applied to analyze samples from pharmacokinetic, toxicokinetic, and metabolism studies. These studies provide crucial information about the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
LC-MS/MS is often the preferred technique for bioanalytical method development due to its high sensitivity, selectivity, and throughput. nih.gov The development of a bioanalytical method for alimemazine in human plasma by LC-MS/MS, for example, was successfully applied to a bioequivalence study. nih.gov
Table 4: Key Validation Parameters in Bioanalytical Method Development
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ). nih.gov |
| Precision | The closeness of repeated measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). nih.gov |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The CV of the matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Future Research Directions and Potential Non Clinical Applications
Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)
Current synthetic strategies for 6-phenyl-5H-benzo[a]phenothiazin-5-one and its analogues often involve palladium-catalyzed cross-coupling reactions, such as the reaction between phenylboronic acid and 6-chloro-5H-benzo[a]phenothiazin-5-one. researchgate.netresearchgate.net While effective, future research will likely focus on developing more sustainable and environmentally benign synthetic methodologies in line with the principles of green chemistry. researchgate.net
Key research objectives in this area include:
Catalyst-Free Syntheses: Investigating reaction conditions that may eliminate the need for heavy metal catalysts, thereby reducing cost and environmental impact.
Alternative Solvents: Exploring the use of greener solvents like water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds.
Energy-Efficient Methods: Employing microwave-assisted or ultrasound-assisted synthesis to potentially reduce reaction times, increase yields, and lower energy consumption.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
The general trend in chemical synthesis, particularly for corrosion inhibitors, is a move away from hazardous materials towards eco-friendly alternatives, providing a strong impetus for this research direction. researchgate.net
Exploration of Undiscovered Biological Targets and Pharmacological Modalities
While the parent phenothiazine (B1677639) scaffold is known for a wide range of biological activities, the specific pharmacological profile of this compound remains largely uncharted territory. Initial studies on related benzo[a]phenothiazine derivatives have shown inhibitory potential against bacterial targets like peptidoglycan transpeptidase, highlighting the promise of this chemical class. researchgate.net
Future pharmacological research should aim to:
Broad-Spectrum Screening: Systematically screen this compound against a diverse panel of biological targets, including various cancer cell lines, viruses, fungi, and parasites, to identify novel therapeutic avenues.
Mechanism of Action Studies: Upon identification of a biological effect, conduct in-depth studies to elucidate the specific molecular mechanism, such as enzyme inhibition, receptor modulation, or disruption of protein-protein interactions.
Computational Docking: Utilize in silico molecular docking studies to predict potential interactions with known biological targets, helping to prioritize and guide experimental screening efforts.
Given the known activities of related quinolinequinones and naphthoquinones, exploring this compound's potential as an antibacterial or antimalarial agent could be a particularly fruitful starting point. researchgate.net
Rational Design of Next-Generation Benzo[a]phenothiazinone Analogues with Enhanced Specificity and Potency
Building upon the core structure of this compound, there is a significant opportunity to design and synthesize next-generation analogues with improved properties. Research has already demonstrated the feasibility of creating new aryl, alkynyl, styryl, and thiophenyl derivatives of the benzo[a]phenothiazine core. researchgate.netresearchgate.net
The rational design process should be driven by:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to the phenyl group and the benzo[a]phenothiazinone core. Biological and material science testing of these analogues will establish clear relationships between chemical structure and functional activity.
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other computational methods to predict how structural changes will affect the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These parameters are crucial for understanding and predicting activities like corrosion inhibition and tinctorial properties.
Target-Specific Modifications: Once a biological target is identified, using computational modeling to design modifications that enhance binding affinity and specificity, potentially reducing off-target effects.
This approach allows for a more targeted and efficient discovery process, moving from a lead compound to optimized derivatives for specific applications.
Applications in Material Science
Beyond its biological potential, the physicochemical properties of this compound make it a candidate for various applications in material science.
The compound this compound is described as a brilliantly reddish powdered solid. researchgate.net This inherent color, arising from its extended conjugated π-system, is a primary indicator of its potential as a dye or pigment. Research has noted that the intense colors of these dyes and their suitability for re-oxidation make them promising as vat dyes for textiles. researchgate.netresearchgate.net
Future research should focus on characterizing its properties for industrial applications, including:
Color Strength and Fastness: Quantifying its tinctorial strength, lightfastness, wash fastness, and resistance to chemical degradation.
Thermal Stability: Assessing its stability at high temperatures, which is crucial for applications in plastics and coatings that require processing at elevated temperatures.
Solubility and Dispersibility: Evaluating its solubility in various solvents and its ability to be dispersed in different media (e.g., water, oils, polymer matrices) to determine its suitability for different applications like inks, paints, and masterbatches.
The synthesis of related imino derivatives of phenoxazines for studying their dyeing properties further supports the viability of this research avenue for the phenothiazine class. researchgate.net
A significant body of theoretical research has identified this compound as a promising corrosion inhibitor, particularly for mild steel in acidic environments like hydrochloric acid. researchgate.netresearchgate.netresearchgate.net Quantum chemical calculations suggest that the molecule's effectiveness is related to its ability to adsorb onto the metal surface. researchgate.netresearchgate.net The presence of heteroatoms (nitrogen and sulfur) and the aromatic system allows the molecule to donate electrons to the vacant d-orbitals of iron, forming a protective film that inhibits the corrosion process. researchgate.net
Future work in this area should include:
Experimental Validation: Moving beyond theoretical studies to conduct experimental validation using techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to quantify its inhibition efficiency.
Mechanism Elucidation: Using surface analysis techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to confirm the adsorption mechanism (physisorption vs. chemisorption) and characterize the protective film formed on the metal surface.
Performance in Different Environments: Testing its efficacy in other corrosive media (e.g., sulfuric acid, saline solutions) and on different metals and alloys.
Potential for Synergistic Effects in Combination Research with Other Academic Agents
Theoretical studies have already described the potential for a synergistic inhibitive effect when this compound is combined with its oxygen-containing analogue, 6-phenyl-5H-benzo[a]phenoxazin-5-one, for corrosion protection. researchgate.netresearchgate.netresearchgate.net This synergy arises from the combined electronic and structural properties of the molecules, leading to more effective surface coverage and corrosion inhibition.
This principle can be extended to other areas:
Corrosion Inhibition: Investigating its combination with other known organic inhibitors or with halide ions to achieve enhanced protection at lower concentrations.
Biological Applications: Exploring potential synergistic effects in combination with established academic agents. For instance, if it demonstrates antibacterial activity, it could be tested alongside conventional antibiotics to see if it can overcome resistance mechanisms or lower the required therapeutic dose.
This combinatorial approach could unlock new applications and enhance the efficacy of the compound in various fields.
Data Tables
Table 1: Future Research Directions for this compound
| Research Area | Specific Objective | Rationale & Key Methodologies |
| Sustainable Synthesis | Develop green synthetic routes. | Reduce environmental impact by exploring catalyst-free reactions, green solvents (water), and energy-efficient methods (microwave synthesis). researchgate.net |
| Biological Targets | Identify novel pharmacological activities. | Conduct broad-spectrum screening against cancer, microbes, and viruses. Use in silico docking to guide experimental work. researchgate.net |
| Analogue Design | Create derivatives with enhanced potency. | Perform Structure-Activity Relationship (SAR) studies and use DFT calculations to rationally design analogues with improved target specificity. researchgate.netresearchgate.net |
| Functional Dyes | Develop as a commercial dye/pigment. | Characterize color strength, lightfastness, and thermal stability for applications in textiles, paints, and plastics. researchgate.netresearchgate.net |
| Corrosion Inhibition | Validate and optimize as a corrosion inhibitor. | Move from theoretical studies to experimental validation (electrochemical tests, weight loss) to confirm its protective action on metals. researchgate.netresearchgate.net |
| Synergistic Effects | Enhance performance through combinations. | Investigate combinations with other molecules to boost efficacy in corrosion inhibition or as a potential adjuvant in biological applications. researchgate.netresearchgate.net |
Q & A
Q. What are the standard synthetic routes for 6-phenyl-5H-benzo[a]phenothiazin-5-one, and what key intermediates are involved?
The compound is typically synthesized via condensation reactions. For example, 2-aminothiophenol reacts with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium to form 6-chloro-5H-benzo[a]phenothiazin-5-one as an intermediate. Subsequent substitution or functionalization introduces the phenyl group . Alternative methods involve silver nitrate and ammonium peroxydisulfate in aqueous-alcoholic solutions to generate alkoxy derivatives, which can be further modified . Key intermediates include halogenated quinones and heterocyclic amines.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Structural confirmation requires UV-Vis spectroscopy (to assess π-conjugation), FT-IR (for functional groups like C=O and N–H), and multinuclear NMR (¹H/¹³C for regiochemical assignments). Elemental analysis validates purity and stoichiometry. For example, ¹H NMR of derivatives shows distinct aromatic proton splitting patterns, while IR confirms carbonyl stretches near 1670 cm⁻¹ .
Q. How are biological activities of benzo[a]phenothiazinones evaluated in preliminary studies?
Initial screening involves testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution assays. Compounds are dissolved in DMSO, and activity is compared to standard antibiotics like ampicillin. Enhanced activity correlates with electron-withdrawing substituents on the phenyl ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of halogenated derivatives?
Base-mediated condensation (e.g., using K₂CO₃ or NaOAc) with halogenated quinones (e.g., 6,7-dibromo-5,8-quinoquinone) requires precise stoichiometry and inert atmospheres. Solvent choice (e.g., benzene/ethanol mixtures) and temperature control (room temp vs. reflux) influence regioselectivity. Yields for dibromo derivatives can exceed 70% with column chromatography purification .
Q. What strategies resolve contradictions in reported biological activity data for similar phenothiazinones?
Discrepancies may arise from variations in microbial strains, assay protocols, or substituent effects. Cross-referencing studies using standardized CLSI guidelines and dose-response curves (e.g., IC₅₀ values) is critical. For example, conflicting MIC values for chloro vs. methoxy derivatives highlight the need for controlled comparative studies .
Q. How do photochemical reactions alter the structure of 6-alkylamino derivatives?
Irradiation of 6-ethylamino-5H-benzo[a]phenothiazin-5-one in UV light (λ = 254 nm) induces dealkylation, yielding 6-amino-5H-benzo[a]phenothiazin-5-one. Reaction progress is monitored via TLC and HPLC, with mechanistic studies suggesting radical intermediates. Similar behavior is observed for anilino derivatives .
Q. What methodologies separate and identify isomeric products in polycyclic phenothiazinone synthesis?
Isomers (e.g., 6,9-dibromo-1,8,11-triaza vs. 6,9-dibromo-4,8,11-triaza derivatives) are separated via silica gel chromatography using gradient elution (hexane/ethyl acetate). Structural differentiation relies on UV-Vis bathochromic shifts (due to extended conjugation) and distinct ¹³C NMR carbonyl resonances .
Q. How can computational modeling aid in predicting electronic properties of substituted derivatives?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, correlating with redox behavior observed in cyclic voltammetry. For example, electron-deficient substituents lower LUMO levels, enhancing electron-accepting capacity—critical for optoelectronic applications .
Data Analysis and Experimental Design
Q. What statistical approaches validate reproducibility in synthetic yields?
Triplicate experiments with ANOVA analysis (p < 0.05) identify significant variables (e.g., catalyst loading, solvent polarity). For instance, silver nitrate concentration in alkoxylation reactions shows a direct linear correlation with yield (R² > 0.95) .
Q. How are reaction mechanisms probed for acid/base-catalyzed pathways?
Kinetic isotope effects (KIEs) and trapping experiments (e.g., TEMPO for radicals) differentiate between SN2 vs. radical mechanisms. In acid-catalyzed syntheses, deuterated solvents (D₂O) reveal protonation steps via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
